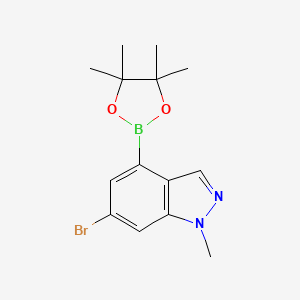

6-Bromo-1-methylindazole-4-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

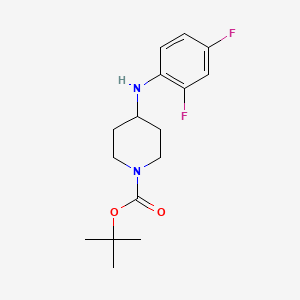

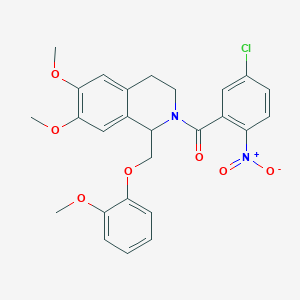

“6-Bromo-1-methylindazole-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-25-0. It has a molecular weight of 337.02 and its IUPAC name is 6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .

Synthesis Analysis

The synthesis of boronic esters like “this compound” is often associated with Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H18BBrN2O2 . The InChI code for this compound is 1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)11-6-9(16)7-12-10(11)8-17-18(12)5/h6-8H,1-5H3 .Chemical Reactions Analysis

Boronic esters like “this compound” are highly valuable building blocks in organic synthesis . They are involved in several reactions, including the Suzuki–Miyaura coupling . Protodeboronation of boronic esters is also reported, utilizing a radical approach .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 337.02 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

An improved synthesis of related boronic acid pinacol esters, like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described, highlighting their application in Suzuki couplings. These compounds show long-term bench stability and can be employed directly in such couplings without the need for added base (Mullens, 2009).

Materials Science

Boronic esters, including pinacol boronic ester, have been synthesized for use in materials science. They serve as building blocks for forming more complex organosilatrane species, demonstrating their utility in creating novel materials (Brennan, Gust, Brudvig, 2014).

Polymer Science

In polymer science, boronic acid pinacol esters are used in the synthesis of π-conjugated polymers. These polymers, synthesized via Suzuki-Miyaura condensation polymerization, have applications in electronics and materials engineering (Nojima et al., 2016).

Analytical Chemistry

Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. Strategies for their analysis have been developed, demonstrating their importance in purity analysis and the synthesis of complex molecules (Zhong et al., 2012).

Wirkmechanismus

The Suzuki–Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The safety information for “6-Bromo-1-methylindazole-4-boronic acid pinacol ester” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

The future directions for “6-Bromo-1-methylindazole-4-boronic acid pinacol ester” and similar boronic esters are likely to involve further exploration of their use in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . The development of new methodologies for the functionalizing deboronation of alkyl boronic esters, such as protodeboronation, is also an area of ongoing research .

Eigenschaften

IUPAC Name |

6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)11-6-9(16)7-12-10(11)8-17-18(12)5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNANRFLWFUVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)